Home > Products > Screening Compounds P58267 > tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate - 1315367-45-3

tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

Catalog Number: EVT-1663353
CAS Number: 1315367-45-3
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Hesperetin

  • Compound Description: Hesperetin is a citrus flavonoid and the aglycone of hesperidin. It is metabolized into hesperetin 7-O-glucuronide and hesperetin 7-O-sulfate in the body. []
  • Relevance: While structurally dissimilar to tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate, hesperetin research is relevant due to its interaction with the BCRP transporter. The study highlights how BCRP can influence the bioavailability of compounds, a factor potentially relevant to the pharmacokinetic profile of tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate. []

Hesperetin 7-O-glucuronide

  • Compound Description: A metabolite of hesperetin formed via glucuronidation. This conjugation process often enhances water solubility and facilitates excretion. []
  • Relevance: Although not structurally similar to tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate, hesperetin 7-O-glucuronide is relevant due to its transport by BCRP. This highlights potential metabolic pathways and efflux mechanisms that could be shared by tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate, particularly if it undergoes similar phase II metabolism. []

Hesperetin 7-O-sulfate

  • Compound Description: Another metabolite of hesperetin, formed via sulfation. Like glucuronidation, sulfation tends to increase compound polarity for excretion. []
  • Relevance: This compound, although structurally different from tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate, is mentioned in the context of BCRP-mediated efflux, indicating a possible shared route of elimination if tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate undergoes similar metabolic transformations. []

Dasatinib

  • Compound Description: Dasatinib (Sprycel; BMS-354825) is a tyrosine kinase inhibitor used in the treatment of imatinib-resistant chronic myelogenous leukemia. It exhibits limited penetration into the central nervous system due to active efflux by P-gp and BCRP transporters. []
  • Relevance: Although structurally distinct from tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate, dasatinib highlights the significant role of efflux transporters, particularly BCRP, in limiting drug distribution. This is relevant because tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate may also be a substrate for these transporters, potentially impacting its bioavailability and tissue penetration. []

Abacavir (ABC)

  • Compound Description: Abacavir is a nucleoside reverse transcriptase inhibitor used in the treatment of HIV. Its bioavailability and distribution to viral reservoirs may be influenced by efflux transporters, particularly BCRP. []
  • Relevance: While structurally different from tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate, abacavir's interaction with BCRP is relevant. It underscores the potential for tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate to be similarly affected by BCRP-mediated efflux, impacting its overall pharmacokinetic profile. []

Zidovudine (AZT)

  • Compound Description: Zidovudine, another nucleoside reverse transcriptase inhibitor used in HIV treatment, is known to interact with BCRP, potentially influencing its distribution and bioavailability. []
  • Relevance: This compound, though structurally dissimilar to tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate, provides further evidence of BCRP's role in drug disposition. The interaction of zidovudine with BCRP suggests that tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate may also be subject to similar transporter-mediated efflux. []

Prazosin

  • Compound Description: Prazosin is an alpha-1 adrenergic receptor antagonist used to treat hypertension and anxiety. It is mentioned in the context of BCRP substrate binding and interactions. []
  • Relevance: Although structurally different from tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate, prazosin is relevant as it highlights the concept of multiple binding sites on BCRP. This suggests that tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate might interact with BCRP in a complex manner, potentially influencing its efflux kinetics. []

Imatinib

  • Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia. It is discussed in the context of BCRP substrate binding and potential interactions. []
  • Relevance: While structurally distinct from tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate, imatinib, like prazosin, provides insight into the complexity of BCRP substrate binding. The potential for multiple binding sites and interactions with BCRP could be relevant in understanding how tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate interacts with this transporter. []

Properties

CAS Number

1315367-45-3

Product Name

tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

IUPAC Name

tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-13-7-8-16-12-6-5-10(19-4)9-11(12)13/h5-6,9,13,16H,7-8H2,1-4H3,(H,17,18)

InChI Key

KJFWZEYMTYKYHV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCNC2=C1C=C(C=C2)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2=C1C=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.